molecular formula C13H20O4 B11758520 methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate

methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate

Cat. No.: B11758520
M. Wt: 240.29 g/mol
InChI Key: XSBTVPHJABUAKG-WQAKAFBOSA-N
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Description

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Cyclization: Formation of the decahydronaphthalene core through cyclization reactions.

    Functional Group Introduction: Introduction of functional groups such as hydroxyl, methyl, and carboxylate groups through various organic reactions.

    Esterification: Conversion of carboxylic acid to methyl ester using reagents like methanol and acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Labdane Derivatives: Compounds with similar decahydronaphthalene core structures.

    Iridoid Monoterpenoids: Compounds with similar cyclopentane ring fused to a six-membered oxygen heterocycle.

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate

InChI

InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12-,13+/m1/s1

InChI Key

XSBTVPHJABUAKG-WQAKAFBOSA-N

Isomeric SMILES

C[C@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC

Canonical SMILES

CC12CCCC(C1(CCCC2=O)O)C(=O)OC

Origin of Product

United States

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